(1R)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

(1R)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine (CAS 1270068-41-1) is a chiral primary amine featuring a terminal olefin and a 2,3,4-trifluorophenyl substituent at the stereogenic center. With a molecular weight of 201.19 g/mol, a calculated LogP of 2.68, and a topological polar surface area (TPSA) of 26.02 Ų, it is supplied as a single enantiomer (≥98% purity) and is primarily employed as a versatile intermediate in medicinal chemistry, agrochemical discovery, and asymmetric catalysis.

Molecular Formula C10H10F3N
Molecular Weight 201.19 g/mol
Cat. No. B13043394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine
Molecular FormulaC10H10F3N
Molecular Weight201.19 g/mol
Structural Identifiers
SMILESC=CCC(C1=C(C(=C(C=C1)F)F)F)N
InChIInChI=1S/C10H10F3N/c1-2-3-8(14)6-4-5-7(11)10(13)9(6)12/h2,4-5,8H,1,3,14H2/t8-/m1/s1
InChIKeySZFPOBNKOJLIJV-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine: Chiral Allylic Amine Building Block for Stereoselective Synthesis


(1R)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine (CAS 1270068-41-1) is a chiral primary amine featuring a terminal olefin and a 2,3,4-trifluorophenyl substituent at the stereogenic center . With a molecular weight of 201.19 g/mol, a calculated LogP of 2.68, and a topological polar surface area (TPSA) of 26.02 Ų, it is supplied as a single enantiomer (≥98% purity) and is primarily employed as a versatile intermediate in medicinal chemistry, agrochemical discovery, and asymmetric catalysis .

Why Racemic or Regioisomeric 2,3,4-Trifluorophenyl Butenylamines Cannot Replace the (1R)-Enantiomer


The (1R) absolute configuration of 1-(2,3,4-trifluorophenyl)but-3-en-1-amine defines the three-dimensional orientation of the amino group, the allyl chain, and the trifluorophenyl ring . Replacing it with the racemate (CAS 1270412-85-5) introduces the (1S)-enantiomer (CAS 1270115-97-3), which can lead to divergent biological activity, altered pharmacokinetic profiles, or formation of diastereomeric impurities in downstream products. Likewise, regioisomers such as 1-(3,4,5-trifluorophenyl)but-3-en-1-amine (CAS 1248449-15-1) alter the fluorine substitution pattern, changing the electronic environment and molecular recognition properties. These differences make generic substitution chemically and functionally invalid for stereochemically sensitive applications.

Evidence-Based Differentiation of (1R)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine from Comparators


Absolute Stereochemical Purity vs. Racemic Mixture

The (1R)-enantiomer is supplied with a chemical purity of ≥98% as a single stereoisomer , whereas the racemic mixture (CAS 1270412-85-5) contains an equimolar amount of the (1S)-enantiomer, resulting in 0% enantiomeric excess . No detectable opposite enantiomer is reported in the (1R) product specifications.

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Fluorine Substitution Pattern: 2,3,4- vs. 3,4,5-Trifluorophenyl Regioisomer

The target compound bears a 2,3,4-trifluorophenyl group, whereas the commercially available regioisomer 1-(3,4,5-trifluorophenyl)but-3-en-1-amine (CAS 1248449-15-1) places the fluorine atoms in the 3,4,5-positions . The 2,3,4-pattern generates a distinct electrostatic potential surface and dipole moment that can influence binding to biological targets; the 3,4,5-pattern is more symmetrical and may lack the ortho-fluorine effect that modulates amine basicity and metabolic stability .

SAR Fluorine Chemistry Drug Design

Lipophilicity (LogP) and Polarity (TPSA) Control for CNS and Membrane Permeability

The calculated LogP of 2.68 and TPSA of 26.02 Ų for the (1R)-enantiomer place it within the favorable range for CNS penetration (LogP 2–5, TPSA <60–70 Ų). In contrast, the regioisomer 3-(2,3,4-trifluorophenyl)but-3-en-1-amine (CAS 2229070-60-2) relocates the amine to the terminal position, which is expected to increase LogP by reducing steric shielding of the polar amine, potentially altering membrane permeability and solubility profile .

Physicochemical Properties Drug-Likeness ADME

Procurement Scalability and Cost Efficiency

The (1R)-enantiomer is available in multi-gram quantities with transparent tiered pricing: $15 for 5 g, $23 for 10 g, and $95 for 100 g . The racemic version (CAS 1270412-85-5) is listed at comparable purity (98%) but without disclosed pricing for bulk quantities . The (1S)-enantiomer (CAS 1270115-97-3) is less commonly stocked, often requiring custom synthesis at higher cost and longer lead times .

Chemical Procurement Scale-up Medicinal Chemistry Supply

High-Value Application Scenarios for (1R)-1-(2,3,4-Trifluorophenyl)but-3-EN-1-amine


Stereoselective Synthesis of Fluorinated Drug Candidates

The single-enantiomer purity (≥98% ee) makes this compound ideal for constructing chiral amine motifs in kinase inhibitors, GPCR modulators, and antiviral agents where absolute stereochemistry dictates target binding . The allyl group enables further functionalization via cross-metathesis or hydroamination, while the 2,3,4-trifluorophenyl ring provides metabolic stability and favorable LogP (2.68) for CNS drug design.

Chiral Ligand or Organocatalyst Precursor

The primary amine can be converted into chiral ligands (e.g., diamine, phosphoramidite, or N-heterocyclic carbene precursors) for asymmetric catalysis. The ortho-fluorine of the 2,3,4-trifluorophenyl group can participate in non-covalent interactions that influence enantioselectivity . The (1R) configuration is maintained throughout derivatization, ensuring a homochiral catalyst library.

Agrochemical Lead Optimization

Fluorinated allylic amines are privileged scaffolds in fungicides and insecticides. The (1R)-enantiomer offers a cost-effective entry point ($0.95/g at 100 g scale) for structure-activity relationship (SAR) studies, where the 2,3,4-trifluoro pattern enhances soil mobility and metabolic stability compared to non-fluorinated or 3,4,5-difluoro analogs .

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